molecular formula C11H16N2 B1639665 (2S,3S)-2-phenylpiperidin-3-amine

(2S,3S)-2-phenylpiperidin-3-amine

Cat. No.: B1639665
M. Wt: 176.26 g/mol
InChI Key: GFMAFYNUQDLPBP-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-phenylpiperidin-3-amine: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. The compound this compound is characterized by the presence of an amino group at the third position and a phenyl group at the second position of the piperidine ring, with the cis configuration indicating that these substituents are on the same side of the ring.

Preparation Methods

The synthesis of (2S,3S)-2-phenylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of an amino acid, such as L-ornithine, with a protecting group on the amino groups. This reaction typically involves several steps, including cyclization and reduction, to form the desired piperidine derivative . Industrial production methods often involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

(2S,3S)-2-phenylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and piperidinones .

Scientific Research Applications

(2S,3S)-2-phenylpiperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurokinin-1 receptors. By binding to these receptors, the compound can inhibit the action of substance P, a neuropeptide involved in pain transmission and inflammation. This inhibition can lead to analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

(2S,3S)-2-phenylpiperidin-3-amine can be compared with other similar compounds, such as:

    trans-3-Amino-2-phenylpiperidine: The trans isomer has the amino and phenyl groups on opposite sides of the piperidine ring, leading to different chemical and biological properties.

    3-Aminopiperidine: Lacks the phenyl group, resulting in different reactivity and biological activity.

    2-Phenylpiperidine:

The uniqueness of this compound lies in its specific configuration and the presence of both amino and phenyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(2S,3S)-2-phenylpiperidin-3-amine

InChI

InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m0/s1

InChI Key

GFMAFYNUQDLPBP-QWRGUYRKSA-N

SMILES

C1CC(C(NC1)C2=CC=CC=C2)N

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)N

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First, a carboxyl group of a 2-phenylnicotinic acid derivative is amidated and applied to Hofmann's reaction. Then, the resulting 2-phenyl-3-aminopyridine derivative is reduced to produce a 2-phenyl-3-aminopiperidine derivative, and further subjecting the resulting compound to acylation or alkylation, if desired.
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Synthesis routes and methods II

Procedure details

A 500 ml Parr bottle was charged with 5 grams of 5% platinum/carbon (50% water wet), 5 grams (0.0293 mol.) 3-amino-2-phenylpyridine (1 equivalent), 75 ml of water (15 vol.) and 25 ml of concentrated hydrochloric acid (5 vol.). The reaction was hydrogenated (maintaining the hydrogen pressure between 36 psi and 50 psi) until high pressure liquid chromatography (HPLC) indicated complete reaction. The catalyst was removed by filtration and the pH of the filtrate was adjusted from 0 to a stable 11.2 using 25% sodium hydroxide (NaOH). The aqueous layer was extracted twice with 50 ml of methylene chloride (CH2Cl2). The organic extracts were combined, dried with magnesium sulfate (MgSO4) and the filtrate was atmospherically distilled to an oil, 4.34 grams (84.1%).
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